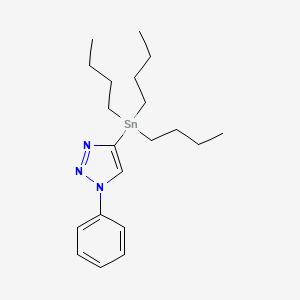

三丁基-(1-苯基三唑-4-基)锡烷

描述

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H33N3Sn and its molecular weight is 434.215. The purity is usually 95%.

BenchChem offers high-quality 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化合物合成的有效试剂

三丁基(3,3,3-三氟-1-炔丙基)锡已被确定为制备各种三氟甲基化杂环化合物(包括吡唑、三唑和异恶唑衍生物)的有效试剂。这些杂环化合物可用作在区域选择性引入官能团(如芳基或碘)的有价值的构建单元,展示了有机锡化合物在促进复杂有机合成过程中的重要性 (Hanamoto, Hakoshima, & Egashira, 2004)。

芳烃的硒代锡化

在温和反应条件下,使用三丁基(苯硒基)锡对芳烃进行硒代锡化已被探索,从而以良好的产率得到三丁基[(苯硒基)芳基]锡。该方法展示了有机锡试剂在合成复杂有机硒化合物中的效用,进一步扩大了有机锡化学的合成应用范围 (Toledo et al., 2010)。

与手性醛的立体选择性反应

有机锡化合物(如δ-烷氧基烯丙基锡)已显示出与手性醛反应的优异立体选择性。这种立体选择性对于合成具有特定立体化学构型的化合物至关重要,突出了有机锡试剂在立体选择性有机合成中的作用 (Mcneill & Thomas, 1992)。

钯催化的羰基化偶联

三丁基(1-氟乙烯基)锡与芳基卤化物和芳基三氟甲磺酸酯的钯催化的羰基化偶联说明了有机锡化学的另一个方面。该过程促进了芳基1-氟乙烯基酮的合成,展示了有机锡化合物参与对于复杂有机分子的构建至关重要的催化交叉偶联反应的能力 (Hanamoto, Handa, & Mido, 2002)。

作用机制

Target of Action

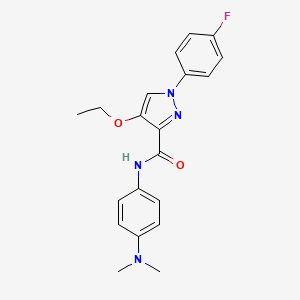

It’s worth noting that compounds with a similar structure, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 1,2,3-triazoles, are known to interact with their targets through hydrogen bonding . The triazole ring can act as a hydrogen bond acceptor and donor simultaneously, offering various types of binding to the target enzyme .

Biochemical Pathways

It’s known that indole derivatives, which share some structural similarities with the compound , possess various biological activities that affect a broad range of biochemical pathways .

Result of Action

Similar compounds have shown significant antimicrobial activity . For instance, some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities .

属性

IUPAC Name |

tributyl-(1-phenyltriazol-4-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXUMIXNUUCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide](/img/structure/B2743897.png)

![2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743898.png)

![ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2743906.png)

![N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2743908.png)

![2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2743913.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)

![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)